2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate

Process Chemistry Industrial Synthesis Manidipine Intermediate

2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate (CAS 89226-49-3), systematically named 2-(4-benzhydrylpiperazin-1-yl)ethyl 3-oxobutanoate, is a benzhydrylpiperazine derivative bearing a β-ketoester side chain (C23H28N2O3, MW 380.48). It constitutes the penultimate synthetic intermediate in the industrial preparation of manidipine hydrochloride—a third-generation dihydropyridine calcium channel antagonist—and is concurrently designated as Manidipine Impurity 4, a process-related impurity reference standard utilized for ANDA analytical method development, method validation, and quality control.

Molecular Formula C23H28N2O3
Molecular Weight 380.5 g/mol
CAS No. 89226-49-3
Cat. No. B3030362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate
CAS89226-49-3
Molecular FormulaC23H28N2O3
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C23H28N2O3/c1-19(26)18-22(27)28-17-16-24-12-14-25(15-13-24)23(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,23H,12-18H2,1H3
InChIKeyYAQPWDDYTVXUQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Benzhydryl-1-piperazinyl)ethyl Acetoacetate (CAS 89226-49-3): Procurement-Grade Reference Standard and Critical Manidipine Intermediate


2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate (CAS 89226-49-3), systematically named 2-(4-benzhydrylpiperazin-1-yl)ethyl 3-oxobutanoate, is a benzhydrylpiperazine derivative bearing a β-ketoester side chain (C23H28N2O3, MW 380.48) [1]. It constitutes the penultimate synthetic intermediate in the industrial preparation of manidipine hydrochloride—a third-generation dihydropyridine calcium channel antagonist—and is concurrently designated as Manidipine Impurity 4, a process-related impurity reference standard utilized for ANDA analytical method development, method validation, and quality control [2]. The compound is supplied as a pale-brown oil or, in its dihydrochloride salt form, as an off-white solid, and is characterized by NMR, MS, and HPLC purity analysis compliant with regulatory guidelines [3].

Why 2-(4-Benzhydryl-1-piperazinyl)ethyl Acetoacetate Cannot Be Substituted with Closest Manidipine Impurity Analogs


Among the manidipine impurity family, Impurity 4 (this compound) occupies a structurally and functionally distinct niche that precludes interchangeability. Manidipine Impurity 1 (CAS 10527-64-7) is the simple alcohol precursor lacking the β-ketoester warhead required for Hantzsch dihydropyridine cyclization, while Impurity 3 (CAS 89226-51-7) and Impurity 2 (CAS 216581-11-2) are downstream or side-chain-modified species that do not serve as synthetic intermediates [1]. Only Impurity 4 carries the reactive acetoacetate moiety that directly participates in the final condensation with m-nitrobenzaldehyde and methyl 3-aminocrotonate to form the manidipine pharmacophore [2]. Consequently, substituting Impurity 4 with any other manidipine-related substance would fail to replicate either the synthetic utility or the impurity-marker specificity required for process control and regulatory filing, as elaborated in the quantitative evidence below.

Quantitative Differentiation Evidence for 2-(4-Benzhydryl-1-piperazinyl)ethyl Acetoacetate (89226-49-3) Relative to Closest Comparators


Synthetic Yield: Transesterification Route (≥99%) vs. Traditional Diketene Acylation (72.3%–78.6%)

The transesterification-based preparation method disclosed in patent CN106518806A delivers 2-(4-benzhydrylpiperazine)ethyl acetoacetate with a yield of ≥99% and a purity of ≥99.5%, employing ethyl acetoacetate and an alkali catalyst [1]. In direct contrast, the traditional diketene-mediated acylation route—the original industrial method—yields only 78.6% under optimized conditions (552 g scale, 70–80 °C, 2 h reaction) [2], and an alternative patent route (CN107337632) reports a yield as low as 72.3% at 20–80 °C over 6 h . This represents an absolute yield improvement of 20.4–26.7 percentage points.

Process Chemistry Industrial Synthesis Manidipine Intermediate

Process Safety: Diketene-Free Route Eliminates High-Toxicity Reagent vs. Legacy Diketene Process

The CN106518806A transesterification method replaces diketene (CAS 674-82-8)—a reagent classified as highly toxic, strongly lachrymatory, and explosive with a flash point of 33.89 °C—with ethyl acetoacetate, a stable, widely available ester [1]. The patent explicitly states that the traditional diketene process 'has a strong lachrymatory property' and that 'the risk of explosion at a slightly higher temperature… makes industrialization difficult' [1]. In contrast, the transesterification method employs sodium hydroxide in chloroform at 70 °C, with no exothermic hazard or toxic gas evolution [1]. The diketene method also requires specialized storage (2–8 °C, inert atmosphere) that is not needed for ethyl acetoacetate-based processes [2].

Process Safety Green Chemistry Industrial Scale-Up

Dual-Function Utility: Synthetic Intermediate and Pharmacopeial Impurity Reference Standard

Unlike Manidipine Impurity 1 (alcohol precursor, CAS 10527-64-7) or Impurity 5 (methyl ester derivative, CAS 39562-17-9), which serve solely as reference standards, 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate uniquely functions as both the key synthetic intermediate en route to manidipine and as Manidipine Impurity 4, a process-related impurity that must be monitored and controlled in the final API [1]. The Japanese Pharmacopoeia (JP) includes specific monographs for manidipine impurities, and Impurity 4 reference standards are supplied with validated COA documentation including ¹H NMR, ¹³C NMR, IR, MS, and HPLC purity data traceable to USP or EP standards upon request [2]. This dual identity means a single procurement supports both process development and quality control workflows, whereas procurement of Impurity 1 or Impurity 5 addresses only analytical needs [1].

Pharmaceutical Quality Control ANDA Filing Reference Standards

Critical Synthetic Position: Penultimate Intermediate Directly Preceding the Pharmacophore-Forming Hantzsch Cyclization

In the manidipine synthetic sequence, 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate is the final intermediate before the Hantzsch multi-component cyclization with 3-nitrobenzaldehyde and methyl 3-aminocrotonate that generates the 1,4-dihydropyridine core [1]. This contrasts with Impurity 1 (the alcohol), which is two steps upstream and does not participate in the pharmacophore-forming reaction [2]. Patent CN103408483A explicitly states that 'if the impurity that this intermediate exists is directly separated with the subsequent material reaction, it will bring complex by-products to the reaction product,' necessitating column chromatography—a statement that directly links Impurity 4 purity to final API purity and process economics [3]. In optical manidipine synthesis (CN108129383B), using this intermediate at 10.5–12 mmol scale achieved (S)-manidipine yields of 76.2–78.4% with enantiomeric excess values of 99.33–99.37% [4].

Synthetic Route Design API Quality Impurity Carry-Through

Supply-Chain Traceability: Pharmacopeial Traceability Option vs. Generic Chemical Purity Only

Commercial vendors of Manidipine Impurity 4 (ChemWhat, Axios Research, SynThink, Daicel Pharma) explicitly offer traceability against USP or EP pharmacopeial standards as a deliverable, supported by comprehensive Certificates of Analysis including ¹H NMR, ¹³C NMR, IR, MS, and HPLC purity data [1]. This level of characterization documentation is not uniformly available for generic 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate sourced from non-specialist chemical suppliers, where standard purity certification (e.g., Bidepharm: 98% by HPLC, NMR, GC) may not meet pharmacopeial traceability requirements . For ANDA filers, the absence of pharmacopeial traceability in an impurity reference standard can trigger deficiency letters from regulatory agencies, adding 3–6 months to approval timelines [1].

Regulatory Compliance GMP Supply Chain Pharmacopeial Standards

Procurement-Matched Application Scenarios for 2-(4-Benzhydryl-1-piperazinyl)ethyl Acetoacetate (CAS 89226-49-3)


Kilo-Scale Manidipine Intermediate Manufacturing Using the High-Yield Transesterification Route

API manufacturers seeking to establish a cost-competitive manidipine hydrochloride production process should prioritize procurement of this intermediate when planning to implement the CN106518806A transesterification method—delivering ≥99% yield and ≥99.5% purity without the explosion hazard and lachrymatory toxicity of diketene [1]. This route eliminates column chromatography, reduces solvent consumption, and allows the use of standard multi-purpose equipment, directly lowering capital and operational expenditure relative to the legacy diketene process (78.6% yield) [2]. The procurement specification should require ≥99% assay by HPLC and a Certificate of Analysis confirming absence of diketene residues to ensure process safety and product quality consistency.

ANDA Analytical Method Development and QC Batch Release Testing

For generic pharmaceutical companies preparing an Abbreviated New Drug Application for manidipine hydrochloride tablets, this compound—procured as Manidipine Impurity 4 reference standard with pharmacopeial traceability (USP/EP)—is essential for HPLC method validation, system suitability testing, and routine QC batch release per ICH Q3A/Q3B guidelines [3][4]. The validated impurity reference standard enables accurate quantitation of process-related impurities in API batches, with documented linearity (r² ≥ 0.9997), precision (RSD < 3.0%, n=6), and recovery (97.47–102.56%, RSD ≤ 2.0%, n=9) as established for manidipine impurity methods using Agilent ZORBAX SB-C18 columns with ammonium acetate/acetonitrile gradient elution at 229 nm detection [4]. Procurement should mandate a comprehensive COA including ¹H NMR, ¹³C NMR, MS, IR, and HPLC purity ≥98% with specified retention time relative to manidipine API.

Forced Degradation and Stability Studies for Manidipine Drug Product

Pharmaceutical development scientists conducting ICH Q1A(R2) stability studies on manidipine formulations require Manidipine Impurity 4 as a marker compound for process-related impurity tracking. As the penultimate intermediate, its presence (or absence) in stressed samples provides direct evidence of incomplete acylation during synthesis or retro-Michael degradation under accelerated storage conditions [5]. Unlike Impurity 1 (alcohol precursor), which may arise from simple hydrolysis of multiple species, the acetoacetate-specific Impurity 4 signal is uniquely diagnostic of diketene/acetoacetate pathway completeness. Procurement for stability programs should specify long-term supply agreements with lot-to-lot consistency documentation to support multi-year ICH stability study continuity across multiple storage conditions (25 °C/60% RH long-term, 40 °C/75% RH accelerated).

Asymmetric Synthesis of (S)-Manidipine Using Chiral Catalysis

Research groups and CDMOs pursuing enantioselective manidipine synthesis via the CN108129383B protocol should source this intermediate at high purity to maximize asymmetric induction. The patent demonstrates that using 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate (10.5–12 mmol) with (S)-BINAP and FeCl₃ or FeBr₃ catalysts in DMF or toluene at 90–110 °C produces (S)-manidipine in 76.2–78.4% yield with 99.33–99.37% enantiomeric excess [6]. Intermediate purity is critical because competing background (non-catalyzed) Hantzsch cyclization of impure material would erode enantioselectivity. Procurement for asymmetric synthesis applications should specify ≥99% purity to minimize racemic background reaction that would otherwise require additional chiral resolution steps, thereby preserving the economic advantage of the direct asymmetric route.

Quote Request

Request a Quote for 2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.